tert-Butyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Description
tert-Butyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a substituted 1,2,3-triazole derivative characterized by a tert-butyl carboxylate group at position 4, a chlorine atom at position 5, and a 4-methoxybenzyl (PMB) group at the N1 position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse interactions in biological systems or coordination environments. The tert-butyl group enhances steric bulk and lipophilicity, while the 4-methoxybenzyl substituent may influence electronic properties and solubility. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related click chemistry strategies, followed by functional group modifications .
Properties
Molecular Formula |
C15H18ClN3O3 |
|---|---|
Molecular Weight |
323.77 g/mol |
IUPAC Name |
tert-butyl 5-chloro-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C15H18ClN3O3/c1-15(2,3)22-14(20)12-13(16)19(18-17-12)9-10-5-7-11(21-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
HZAKFHMXDRDFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the Chloro Group: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the triazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Coupling Reactions
The triazole ring undergoes coupling with aromatic compounds via:
Oxidative [4+1] Cycloaddition
N-tosylhydrazones react with 1,4-disubstituted-1,2,3-triazoles using iodine/TBPB (tert-butyl peroxide) as a catalyst ( ). This method introduces substituted triazole motifs without heavy metals, enabling functionalization at C(sp³)-H bonds.
Hydrolysis and Functional Group Transformations
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids ( ). For example:
-
Acidic Hydrolysis : Treatment with hydrochloric acid converts the tert-butyl ester to the corresponding carboxylic acid.
-
Alkali-Mediated Reactions : Selective methylation of carboxylic acids using methyl iodide and alkali separates isomeric products ( ).
Structural Modifications
Key modifications include:
-
Chlorination : Introduced via halogenating agents to enhance reactivity.
-
Substitution : Methoxybenzyl groups at the triazole N-position influence steric and electronic properties ( ).
Reaction Optimization Insights
Scientific Research Applications
tert-Butyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxybenzyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Triazole Derivatives
Key Observations:
- Steric and Solubility Profiles: The tert-butyl carboxylate group confers significant steric bulk and lipophilicity, contrasting with smaller substituents like methyl carboxylate or nitro groups. The 4-methoxybenzyl group enhances solubility in polar aprotic solvents relative to non-polar aryl substituents.
- Biological Activity: Compounds with 4-methoxybenzyl or chlorobenzyl groups often exhibit improved binding to hydrophobic enzyme pockets, as seen in kinase inhibitors or antimicrobial agents.
Crystallographic and Computational Insights
Crystallographic data for triazole derivatives are frequently refined using programs like SHELXL (for small-molecule refinement) and visualized via WinGX/ORTEP . For example:
- Bond Lengths: C-Cl bonds (≈1.73 Å) in chlorinated triazoles are shorter than C-F (≈1.34 Å), influencing molecular dipole moments.
- Packing Interactions: 4-Methoxybenzyl groups often participate in C-H···π or van der Waals interactions, affecting crystal packing and melting points.
Q & A
Basic: What are the common synthetic routes for tert-butyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. A propargyl ester intermediate reacts with a 4-methoxybenzyl azide derivative under mild conditions (e.g., room temperature, aqueous/organic solvent mix) to form the triazole core. Post-synthetic modifications, such as tert-butyl esterification or chloro-substitution, are performed using standard acyl transfer or halogenation protocols .
Basic: What characterization techniques are critical for confirming its structure?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- X-ray crystallography (e.g., SHELXL refinement) for unambiguous determination of molecular geometry and intermolecular interactions .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
- FT-IR spectroscopy to identify functional groups like the carbonyl (C=O) and triazole (C=N) stretches .
Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved?
Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static solid-state structures. Strategies include:
- Variable-temperature NMR to detect conformational flexibility.
- DFT calculations to model solution-phase dynamics and compare with crystallographic data.
- Powder XRD to rule out polymorphism .
Advanced: What computational methods predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attack.
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors, leveraging the 4-methoxybenzyl group’s π-π stacking potential .
- Molecular dynamics (MD) simulations assess stability in solvated environments .
Basic: How can crystallization challenges be addressed for X-ray analysis?
Optimize solvent systems (e.g., dichloromethane/hexane diffusion) and employ slow evaporation at controlled temperatures. For stubborn cases, seeding with microcrystals or using additives (e.g., ionic liquids) can promote nucleation. SHELXL refinement with TWINABS is recommended for handling twinned crystals .
Advanced: How does the 4-methoxybenzyl group influence bioactivity?
The 4-methoxybenzyl moiety enhances lipophilicity and membrane permeability , critical for cellular uptake. Crystallographic data (e.g., C–H···O/π interactions) suggest it stabilizes binding to hydrophobic enzyme pockets. SAR studies on analogs show that electron-donating groups (e.g., –OCH₃) improve cytotoxicity by modulating electronic effects .
Advanced: How to optimize reaction yields while minimizing byproducts?
- Design of Experiments (DoE) to screen variables (catalyst loading, temperature, solvent polarity).
- LC-MS monitoring identifies side products (e.g., regioisomeric triazoles).
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Basic: What are the compound’s stability considerations under storage?
- Store at –20°C under inert atmosphere (N₂/Ar) to prevent ester hydrolysis.
- Avoid prolonged exposure to light, as the triazole core may undergo photodegradation.
- Regular HPLC purity checks are advised for long-term studies .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Systematic substitution : Vary the tert-butyl group (e.g., methyl, benzyl esters) and chloro position.
- Biological assays : Test against target enzymes (e.g., cytochrome P450) using fluorescence-based inhibition assays.
- QSAR modeling correlates electronic descriptors (Hammett σ) with activity .
Advanced: What strategies validate the compound’s role in catalytic or mechanistic studies?
- Isotopic labeling (e.g., ¹⁵N-triazole) for tracking in reaction pathways.
- Kinetic isotope effects (KIE) to identify rate-determining steps.
- In situ IR/Raman spectroscopy monitors intermediate formation during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
